molecular formula C11H8ClNO2 B3097476 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid CAS No. 131172-61-7

5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B3097476
CAS No.: 131172-61-7
M. Wt: 221.64 g/mol
InChI Key: KIUIWIJLBPLGPN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid (CAS 131172-61-7) is a high-purity chemical building block for research and development. This compound features a chlorophenyl-substituted pyrrole core, a structure recognized for its value in medicinal chemistry . The pyrrole-2-carboxylic acid scaffold is a privileged structure in drug discovery. Researchers utilize this framework in the design and synthesis of novel bioactive molecules. Specifically, pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of Mycobacterial membrane protein large 3 (MmpL3), a promising target for the development of new anti-tuberculosis agents . Furthermore, pyrrole-2-carboxylate derivatives are employed in the synthesis of various pharmaceuticals, including antiviral agents, IL-1 inhibitors, and angiotensin II blockers . The compound serves as a key intermediate for further functionalization through reactions at the carboxylic acid and pyrrole nitrogen sites. Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet for proper handling instructions. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUIWIJLBPLGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrrole ring. The resulting intermediate is then hydrolyzed to yield the carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Modifications to the phenyl ring significantly alter physicochemical and biological properties:

Compound Name Substituent(s) Molecular Weight Key Findings References
5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid 4-Fluoro 205.05 Lower logP than chlorinated analog; retains QSI activity.
5-(4-Trifluoromethylphenyl)-1H-pyrrole-2-carboxylic acid 4-CF₃ 269.22 Enhanced lipophilicity; potential for improved bioavailability.
5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid 4-Bromo 266.09 Used in anticancer thiophene hybrids; higher halogen size may affect binding.
5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid 4-(iPrS) 261.34 Sulfur-containing substituent increases solubility; research applications.

Key Trends :

  • Electron-withdrawing groups (Cl, F, CF₃) enhance stability and modulate electronic properties.
  • Halogen size influences steric interactions; bromine may hinder binding in enzyme pockets compared to chlorine.

Modifications to the Pyrrole Core

Altering the pyrrole ring’s substitution pattern impacts activity:

Compound Name Core Modification Molecular Weight Key Findings References
5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid Methyl at C3 235.67 Methyl group increases steric bulk; unknown biological activity.
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid Methyl at N1 269.22 N-methylation reduces hydrogen-bonding capacity; may lower QSI efficacy.
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate Pyrazole instead of pyrrole 250.67 Pyrazole core shows distinct pharmacokinetics; lower anticancer activity than pyrrole analogs.

Key Trends :

  • Core heteroatom changes (e.g., pyrrole vs. pyrazole) dramatically alter biological target interactions .
Anticancer Activity:
  • Thiophene-pyrrole hybrids (e.g., compound 19b in ) with 4-chlorophenyl groups exhibit IC₅₀ values lower than doxorubicin in cancer cell lines, attributed to synergistic effects of thiophene and chlorophenyl moieties .
  • Triazole analogs (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid) show 68.09% growth inhibition in NCI-H522 lung cancer cells, highlighting the importance of the chlorophenyl group .
Antibacterial and QSI Activity:
  • 5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid uniquely inhibits Pseudomonas QS at 1 mg/mL without bactericidal effects, unlike docosanoic acid .
  • Thiophene derivatives with chlorophenyl groups (e.g., compound 4b ) demonstrate dual antibacterial and anticancer activity .

Physicochemical Properties

  • Solubility: The parent compound is sparingly soluble in water, requiring ethanol or DMSO for dissolution . Analogs with polar substituents (e.g., isopropylthio) show improved solubility .
  • Stability : Chlorinated derivatives exhibit higher thermal stability (mp >170°C) compared to fluorinated analogs .

Biological Activity

5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, commonly referred to as 5-Cl-PYCA, is an organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

Molecular Formula: C₁₁H₈ClN₁O₂
Molecular Weight: Approximately 221.64 g/mol
Structure: The compound features a pyrrole ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group, contributing to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. This method allows for efficient production with moderate to high yields, making it accessible for further research and development.

Enzyme Inhibition

Research indicates that 5-Cl-PYCA exhibits moderate inhibitory activity against certain tyrosine kinases, which are critical in various diseases, including cancer and inflammatory disorders. A study published in "Bioorganic & Medicinal Chemistry" highlighted its potential as a lead compound for developing targeted therapies against these enzymes .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of 5-Cl-PYCA possess significant antimicrobial effects, suggesting its potential as a scaffold for designing new antibiotics. For example, some derivatives demonstrated promising activity against multidrug-resistant strains of Staphylococcus aureus .

Anticancer Activity

The anticancer properties of 5-Cl-PYCA have been investigated through various in vitro studies. It has been reported that certain derivatives exhibit potent activity against cancer cell lines such as A549 (human lung adenocarcinoma) . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly affect the anticancer efficacy.

Comparative Analysis of Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acidSimilar pyrrole structure with different chlorophenyl substitutionMay exhibit different biological activity due to substitution position
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acidContains a chlorophenyl group at the para positionPotentially altered pharmacokinetics
Pyrrole-2-carboxamide derivativesContains amide functional groupsEnhanced solubility and bioavailability

This table illustrates how variations in substitution can lead to different biological activities, emphasizing the importance of structural features in drug design.

Case Studies and Research Findings

  • Inhibitory Effects on Tyrosine Kinases : A study indicated that 5-Cl-PYCA could inhibit specific tyrosine kinases involved in cancer progression. The compound's binding affinity was assessed using molecular docking simulations .
  • Antimicrobial Screening : Derivatives of 5-Cl-PYCA were screened against various pathogens, including multidrug-resistant Staphylococcus aureus. Results showed significant antimicrobial activity, highlighting its potential in treating resistant infections .
  • Anticancer Efficacy : In vitro assays demonstrated that certain derivatives exhibited reduced viability in A549 cells compared to standard treatments like cisplatin, suggesting a promising avenue for further development .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach, including:
  • Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group to the pyrrole core .
  • Carboxylic acid functionalization using ester hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH) reflux conditions .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., chlorophenyl proton signals at δ 7.3–7.5 ppm, pyrrole protons at δ 6.2–6.8 ppm) .
  • FT-IR : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 236.0248 for C₁₁H₈ClNO₂) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential:
  • Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) at 100–298 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Apply SHELX software to resolve disorder in the chlorophenyl or pyrrole rings. For example, reports a monoclinic P2/c space group with R factor = 0.072, requiring anisotropic displacement parameters for non-H atoms .
  • Hydrogen bonding analysis : Identify intermolecular O–H···N interactions (e.g., O···N distance = 2.65 Å) stabilizing the crystal lattice .

Q. What strategies address contradictions in bioactivity data across studies involving this compound?

  • Methodological Answer :
  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor-binding studies) and controls (e.g., DMSO vehicle).
  • SAR studies : Modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate electronic effects. shows fluorophenyl analogs exhibit enhanced antimicrobial activity due to increased lipophilicity (clogP = 3.2 vs. 2.8 for chlorophenyl) .
  • Meta-analysis : Cross-reference data from PubChem and crystallographic databases to identify confounding factors (e.g., solvent polarity in solubility tests) .

Q. How can computational modeling predict the compound’s reactivity in catalytic reactions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electrophilic substitution sites. The C3 position of the pyrrole ring is most reactive (Fukui f⁺ = 0.12) .
  • Molecular docking : Simulate interactions with enzymes (e.g., COX-2) using AutoDock Vina. The carboxylic acid group forms hydrogen bonds with Arg120 (binding energy = −7.2 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid
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5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid

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